Supercritical CO₂ Solubility Advantage Over Ru(acac)₃
In a direct head-to-head comparison using a high-pressure variable-volume view cell, Ru(tmhd)₂(COD) exhibited mole fraction solubility values in supercritical CO₂ ranging from 2 × 10⁻⁴ to 9 × 10⁻⁴, approximately five times larger than those of Ru(acac)₃ (2 × 10⁻⁵ to 13 × 10⁻⁵) at identical temperatures (313–353 K) and pressures (up to 20.0 MPa) [1]. The dissolution rate was also qualitatively reported as 'much faster' for Ru(tmhd)₂(COD) [1]. The enhanced solubility is mechanistically attributed to the superior shielding of the ruthenium metal center by the bulkier tmhd and COD ligands compared to the acetylacetonate ligands of Ru(acac)₃ [1].
| Evidence Dimension | Mole fraction solubility in supercritical CO₂ |
|---|---|
| Target Compound Data | 2 × 10⁻⁴ to 9 × 10⁻⁴ (Ru(tmhd)₂(COD)) |
| Comparator Or Baseline | 2 × 10⁻⁵ to 13 × 10⁻⁵ (Ru(acac)₃) |
| Quantified Difference | Approximately 5× larger solubility for Ru(tmhd)₂(COD) across the measured P–T range |
| Conditions | T = 313–353 K; P up to 20.0 MPa; high-pressure variable-volume view cell |
Why This Matters
For scCO₂-based metallization and catalyst preparation, higher precursor solubility directly enables higher throughput, shorter process times, and better penetration into nanoporous supports, making Ru(tmhd)₂(COD) the clearly preferable procurement choice over Ru(acac)₃ for scCO₂ processes.
- [1] Morère, J.; Pando, C.; Renuncio, J. A. R.; Cabañas, A. Solubility of Two Metal-Organic Ruthenium Precursors in Supercritical CO₂ and Their Application in Supercritical Fluid Technology. J. Chem. Thermodyn. 2013, 58, 55–61. View Source
